3,4,5-Triiodobenzoic acid

描述

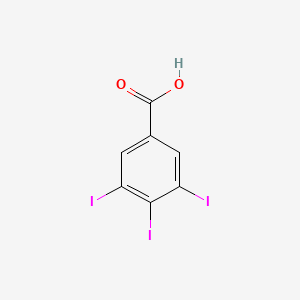

3,4,5-Triiodobenzoic acid is a useful research compound. Its molecular formula is C7H3I3O2 and its molecular weight is 499.81 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 3,4,5-Triiodobenzoic acid (TIBA) is the actin-binding proteins, specifically the villins in Arabidopsis thaliana . Villins play a crucial role in the regulation of actin dynamics, which is essential for various cellular processes.

Mode of Action

TIBA interacts directly with the C-terminal headpiece domain of villins, causing villin to oligomerize . This interaction drives excessive bundling of actin filaments . The changes in actin dynamics disrupt the trafficking of PIN-FORMED auxin efflux carriers and reduce their levels at the plasma membrane .

Biochemical Pathways

The action of TIBA affects the polar auxin transport (PAT) pathway . PAT is crucial for auxin-dependent plant development, controlling cell expansion, polarity, and organ patterning . TIBA, as an auxin transport inhibitor, blocks the polar auxin flow between cells, affecting the actin cytoskeleton .

Pharmacokinetics

It is known that tiba is used in vitro and can suppress somatic embryo formation .

Result of Action

The action of TIBA results in changes in actin dynamics, impairing auxin transport . This disruption affects the auxin concentration gradient, leading to alterations in plant growth and development . For instance, it inhibits the colonization of the main root cortex by certain fungi and the formation of the Hartig net .

Action Environment

The action, efficacy, and stability of TIBA can be influenced by various environmental factors. It’s worth noting that TIBA is considered an obsolete anti-auxin plant growth regulator , and its use may vary depending on the specific environmental context and the plant species involved.

生化分析

Biochemical Properties

3,4,5-Triiodobenzoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of auxin transport in plants. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the activity of auxin efflux carriers, which are proteins responsible for the polar transport of the plant hormone auxin. This inhibition disrupts the normal distribution of auxin within plant tissues, leading to altered growth and development . Additionally, this compound has been shown to interact with reactive oxygen species, influencing oxidative stress responses in cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it inhibits the polar transport of auxin, leading to changes in cell elongation, division, and differentiation. This compound also affects cell signaling pathways by altering the distribution of auxin, which is a key signaling molecule in plants . In animal cells, this compound has been observed to induce cell death in tumor cells through the generation of reactive oxygen species, highlighting its potential as an anti-cancer agent . It also influences gene expression and cellular metabolism by modulating the levels of reactive oxygen species and other signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of auxin efflux carriers, preventing the normal transport of auxin across cell membranes . This inhibition leads to the accumulation of auxin in certain regions of the plant, disrupting normal growth patterns. In animal cells, this compound induces the production of reactive oxygen species, which can cause oxidative damage to cellular components and trigger apoptosis . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in plant cells, prolonged exposure to this compound can lead to sustained inhibition of auxin transport and persistent changes in growth and development . In animal cells, the generation of reactive oxygen species and the induction of apoptosis can vary depending on the duration of exposure to this compound . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can induce significant changes, including oxidative stress and cell death . Studies have shown that there is a threshold dose above which this compound can cause toxic or adverse effects, such as increased DNA fragmentation and apoptosis . These findings underscore the importance of carefully controlling the dosage of this compound in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to auxin transport and metabolism. It interacts with enzymes and cofactors involved in the synthesis, transport, and degradation of auxin . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . In animal cells, this compound influences the production of reactive oxygen species and other metabolites, impacting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. In plant cells, it is transported by auxin efflux carriers and accumulates in specific regions, leading to localized effects on growth and development . In animal cells, this compound can be taken up by various transporters and distributed throughout the cell, where it interacts with different biomolecules . The localization and accumulation of this compound are essential for its function and can influence its overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In plant cells, it is primarily localized in the plasma membrane, where it interacts with auxin efflux carriers . This localization is crucial for its ability to inhibit auxin transport and modulate plant growth. In animal cells, this compound can localize to various subcellular compartments, including the mitochondria and nucleus, where it can induce oxidative stress and affect gene expression . The targeting signals and post-translational modifications that direct this compound to specific compartments are important for its biological activity.

属性

IUPAC Name |

3,4,5-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBKDZNMPMBJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177932 | |

| Record name | Benzoic acid, 3,4,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-20-7 | |

| Record name | 3,4,5-Triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2338-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4,5-triiodobenzoic acid (TIBA) influence plant growth, and what molecular mechanisms are involved?

A1: TIBA acts as an inhibitor of polar auxin transport in plants []. This inhibition disrupts the distribution of the plant hormone indole-3-acetic acid (IAA), which is crucial for various growth and developmental processes. For example, TIBA prevents the formation of adventitious roots in Arabidopsis stem segments by interfering with the transport of endogenous IAA to the basal end, a process necessary for root initiation [].

Q2: What makes this compound suitable for use in medical implants?

A2: this compound can be incorporated into polymers used in medical and dental implants []. When copolymerized with methyl methacrylate and 2-hydroxyethyl methacrylate, it imparts radiopacity to the resulting material []. This radiopacity allows for the visualization of the implant within the body using X-ray imaging, which is crucial for monitoring implant placement and integrity.

Q3: How do the substituents on the benzene ring affect the halogen bonding properties of iodine in this compound?

A3: Research suggests that the carboxyl group in this compound, being electron-withdrawing, influences the halogen bonding behavior of the iodine atoms []. Specifically, the presence of this group favors the iodine atoms in the meta position to act as halogen bond donors, while the ortho and para iodines are more likely to act as halogen bond acceptors []. This understanding is crucial for predicting and potentially manipulating the intermolecular interactions of this compound in various chemical and biological contexts.

Q4: Are there alternative compounds to this compound with similar applications?

A4: While this compound exhibits specific properties, alternative compounds can serve similar purposes. For instance, other iodine-containing monomers like those derived from methacrylic acid can also impart radiopacity to polymers []. The choice of the most suitable compound depends on factors such as desired properties, compatibility with other materials, and potential biological effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4,5-trimethylphenyl)methyl]acetamide](/img/structure/B1346498.png)